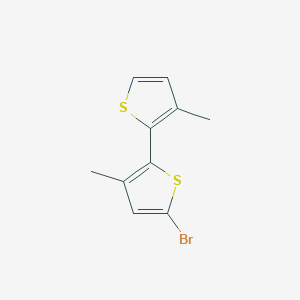
5-Bromo-3,3'-dimethyl-2,2'-bithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3,3’-dimethyl-2,2’-bithiophene is a brominated derivative of bithiophene, a compound consisting of two thiophene rings Thiophenes are sulfur-containing heterocycles that are widely used in organic electronics due to their excellent electronic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,3’-dimethyl-2,2’-bithiophene typically involves the bromination of 3,3’-dimethyl-2,2’-bithiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for 5-Bromo-3,3’-dimethyl-2,2’-bithiophene are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Bromo-3,3’-dimethyl-2,2’-bithiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex molecules.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Stille Coupling: Palladium catalysts and organotin reagents in solvents like tetrahydrofuran (THF).
Major Products
Substitution Reactions: Various substituted bithiophenes depending on the nucleophile used.
Coupling Reactions: Extended π-conjugated systems and polymers.
科学的研究の応用
5-Bromo-3,3’-dimethyl-2,2’-bithiophene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors and organic solar cells.
Material Science: Employed in the synthesis of conductive polymers and oligomers.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes.
Photocatalysis: Investigated for its potential in photocatalytic applications.
作用機序
The mechanism of action of 5-Bromo-3,3’-dimethyl-2,2’-bithiophene in organic electronics involves its ability to facilitate charge transport due to its conjugated π-system. The bromine atom can also participate in halogen bonding, influencing the molecular packing and electronic properties of the material. In coupling reactions, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds.
類似化合物との比較
Similar Compounds
- 5-Bromo-2,2’-bithiophene
- 3,3’-Dimethyl-2,2’-bithiophene
- 2,5-Dibromo-3-hexylthiophene
Comparison
5-Bromo-3,3’-dimethyl-2,2’-bithiophene is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and electronic properties compared to its non-methylated or non-brominated counterparts. The methyl groups increase the compound’s solubility and stability, while the bromine atom facilitates various coupling reactions, making it a versatile building block in organic synthesis.
特性
CAS番号 |
144432-19-9 |
|---|---|
分子式 |
C10H9BrS2 |
分子量 |
273.2 g/mol |
IUPAC名 |
5-bromo-3-methyl-2-(3-methylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C10H9BrS2/c1-6-3-4-12-9(6)10-7(2)5-8(11)13-10/h3-5H,1-2H3 |
InChIキー |
KNRDXNUVHPGPJS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)C2=C(C=C(S2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)
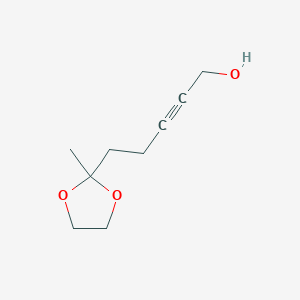
![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)
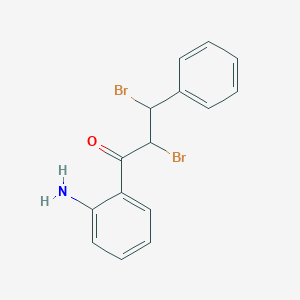
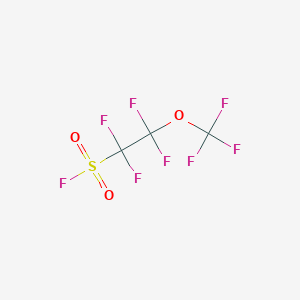
![3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl-](/img/structure/B14283952.png)
![Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate](/img/structure/B14283955.png)
silane](/img/structure/B14283956.png)
![4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate](/img/structure/B14283959.png)
![[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14283962.png)
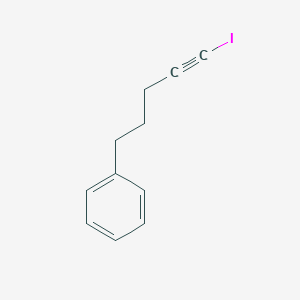
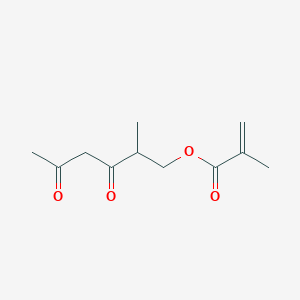

![{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14283988.png)
